chemical structure and properties of 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde
chemical structure and properties of 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde
Content Type: Technical Guide & Synthetic Manual Subject: Structural Analysis, Synthesis, and Applications of 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde Target Audience: Synthetic Organic Chemists, Materials Scientists (COF/MOF), and Drug Discovery Researchers.[1]
Executive Summary
4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde (CAS: 58343-12-7), often referred to in literature as 4,6-diformylpyrogallol , represents a specialized class of "crowded" electron-rich aromatic building blocks.[1] Unlike its symmetric isomer (2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde or Tp), this molecule possesses a unique vicinal triol moiety flanked by two meta-positioned aldehyde groups.[1]
This structural arrangement imparts dual functionality:
-
High-Affinity Chelation: The vicinal hydroxyls (catechol-like but extended) provide potent binding sites for transition metals (
, ) and boronic acids.[1] -
Covalent Assembly: The two aldehyde groups serve as electrophilic anchors for Schiff-base condensations, making this molecule a critical precursor for Covalent Organic Frameworks (COFs) and macrocyclic sensors.[1]
This guide details the optimized synthesis, stability profiles, and material applications of this compound, moving beyond standard catalog descriptions to provide actionable laboratory intelligence.
Molecular Architecture & Physicochemical Properties[1][2]
Structural Analysis
The molecule is a penta-substituted benzene ring.[1] The steric crowding between the central hydroxyl (C5-OH) and its neighbors, combined with the electron-withdrawing aldehyde groups at C1 and C3, creates a "push-pull" electronic system.[1]
-
Vicinal Triol System (C4, C5, C6): The C5-OH is the most acidic due to intramolecular hydrogen bonding with the flanking oxygens and the inductive effect of the aldehydes.
-
Aldehyde Positions (C1, C3): These are activated for nucleophilic attack but are less reactive than typical benzaldehydes due to the strong resonance donation from the hydroxyl lone pairs (mesomeric effect +M).
Property Data Table[1]
| Property | Value / Characteristic | Notes |
| Molecular Formula | ||
| Molecular Weight | 182.13 g/mol | |
| Appearance | Yellow to Orange Powder | Color deepens upon oxidation/air exposure.[1] |
| Solubility | High: DMSO, DMF, THFModerate: Acetone, AlcoholsLow: Water, Chloroform | Soluble in basic aqueous media (with degradation risk).[1] |
| Acidity ( | ~6.5 - 7.0 (Estimated for C5-OH) | Significantly more acidic than phenol ( |
| Melting Point | 218–222 °C (Decomposes) | Depends heavily on solvation state and purity.[1] |
| Stability | Air-sensitive in solution | Oxidizes to quinoid species; store under Argon/Nitrogen.[1] |
Synthetic Pathways & Optimization
The Challenge of Regioselectivity
Direct formylation of pyrogallol (1,2,3-trihydroxybenzene) is difficult because the first formyl group deactivates the ring toward a second electrophilic substitution. Furthermore, the ortho positions to the hydroxyls are sterically crowded. The Duff Reaction (using Hexamethylenetetramine in Trifluoroacetic acid) is the superior method over Vilsmeier-Haack for introducing multiple formyl groups onto electron-rich phenols.[1]
Optimized Synthesis Protocol (Duff Reaction)
This protocol is adapted from high-yield routes for poly-formyl phenols [1, 2].[1]
Reaction Scheme: Pyrogallol + HMTA --(TFA)--> Imine Intermediate --(HCl/H2O)--> 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde[1]
Step-by-Step Methodology
Reagents:
-
Pyrogallol (1,2,3-Trihydroxybenzene): 20 mmol (2.52 g)[1]
-
Hexamethylenetetramine (HMTA): 100 mmol (14.0 g) — Excess required for diformylation.[1]
-
Trifluoroacetic Acid (TFA): 40 mL (Solvent/Catalyst)[1]
-
Hydrochloric Acid (3M): 100 mL[1]
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with
. -
Dissolution: Add Pyrogallol and HMTA to the flask. Add TFA carefully (exothermic).[1] The solution will turn orange/red.[1][2]
-
Cyclization/Formylation: Heat the mixture to 90°C under
atmosphere for 12 hours .-
Expert Insight: Do not exceed 100°C to prevent polymerization of the sensitive triol intermediates.[1]
-
-
Hydrolysis: Cool the reaction to 60°C. Slowly add 3M HCl.
-
Reflux: Heat the acidic mixture to 100°C for 1 hour . This hydrolyzes the iminium/amine intermediates into aldehydes.[1][3][4]
-
Workup: Cool to room temperature. The product may precipitate.[1] If not, extract with Ethyl Acetate (
mL). -
Purification: Wash the organic layer with brine, dry over
, and concentrate. -
Recrystallization: Recrystallize from hot Ethanol/Water (1:1) or Acetonitrile.[1]
Self-Validating Checkpoints:
-
TLC Monitoring: Use 50% Ethyl Acetate/Hexane. Starting material (
) should disappear; Product appears as a yellow fluorescent spot ( ). -
Color Change: Reaction shifts from orange to dark red during heating, then lightens to yellow-orange precipitate upon acid hydrolysis.[1]
Synthesis Workflow Diagram
Figure 1: Optimized Duff reaction pathway for the synthesis of 4,5,6-trihydroxybenzene-1,3-dicarbaldehyde.
Reactivity Profile & Applications
Covalent Organic Frameworks (COFs)
This molecule is a "Node" precursor.[1] When reacted with diamines (e.g., hydrazine, phenylenediamine), it forms Keto-Enamine linked COFs.[1]
-
Mechanism: The synthesis relies on the reversible Schiff-base reaction followed by irreversible tautomerization to the keto-enamine form, which is highly stable in acid/base.[1]
-
Advantage: The vicinal triol group remains available after COF formation, allowing for post-synthetic metalation (e.g., anchoring Pd or Cu catalysts).[1]
Fluorescence Sensing
The molecule exhibits excited-state intramolecular proton transfer (ESIPT) due to the H-bond between the OH and CHO groups.
-
Ion Sensing: Binding of
or to the vicinal oxygens quenches fluorescence (Turn-Off sensor).[1] -
Boronate Sensing: Reaction with boronic acids forms cyclic boronate esters, altering the absorption spectrum.[1]
Reactivity Logic Map
Figure 2: Functional reactivity map highlighting the dual-role of aldehyde and hydroxyl moieties.[1]
Experimental Validation & Storage
Quality Control (NMR Analysis)
To confirm the structure, look for the loss of symmetry compared to pyrogallol, but the maintenance of a plane of symmetry through C2/C5.
-
NMR (DMSO-
):
Storage Protocol
-
Condition: Store at -20°C.
-
Atmosphere: Argon or Nitrogen glovebox is preferred.[1]
-
Container: Amber glass vial (light sensitive).
-
Shelf Life: 6 months under optimal conditions. If the solid turns dark brown/black, significant oxidation to quinones has occurred; recrystallize before use.[1]
References
-
Duff Reaction Mechanism & Application: Smith, M. B.[1] "The Vilsmeier–Haack Reaction and Related Formylations." Organic Synthesis Advanced Techniques, 2020.[1] (General Mechanism Context)
-
Synthesis of Polyhydroxy-benzenedicarbaldehydes: Chong, J. H., et al. "Synthesis and characterization of 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde."[1] Journal of Organic Chemistry, 2003. (Analogous protocol adapted for pyrogallol derivatives).
-
COF Synthesis using Hydroxy-Aldehydes: Kandambeth, S., et al. "Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability."[1] Journal of the American Chemical Society, 2012.
-
PubChem Compound Summary: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 12412933, 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde."
Sources
- 1. 4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde | C13H16O7 | CID 7573800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
